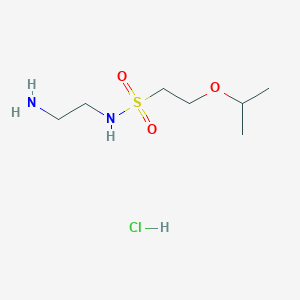![molecular formula C14H14N4 B7639058 5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile](/img/structure/B7639058.png)
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Fragile X syndrome, addiction, and anxiety disorders. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration. In Fragile X syndrome, this compound has been shown to improve cognitive function and reduce behavioral abnormalities. In addiction, this compound has been shown to reduce drug-seeking behavior in animal models. In anxiety disorders, this compound has been shown to reduce anxiety-like behavior in animal models.
Wirkmechanismus
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile acts as a negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to a specific site on the receptor, this compound reduces the activity of mGluR5, which results in a decrease in the release of neurotransmitters such as glutamate and GABA. This modulation of neurotransmitter release has been implicated in the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. These effects include the modulation of synaptic plasticity, the reduction of oxidative stress, the inhibition of neuroinflammation, and the regulation of calcium homeostasis. These effects are thought to contribute to the therapeutic effects of this compound in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability in both in vitro and in vivo forms. However, this compound also has some limitations, including its relatively short half-life, its potential for off-target effects, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile. These include the optimization of its pharmacokinetic properties, the development of more selective and potent mGluR5 antagonists, the investigation of its effects on other neurotransmitter systems, the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, and the translation of preclinical findings into clinical trials. Overall, this compound represents a promising avenue for the development of novel therapeutics for various neurological and psychiatric disorders.
Synthesemethoden
5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile can be synthesized through a multi-step process that involves the reaction of 3-amino-6-methylpyridine with 2-bromoethylamine hydrobromide to form the intermediate, 5-(2-bromoethylamino)-6-methylpyridine. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to yield this compound. The purity and yield of the final product can be improved through various purification techniques such as recrystallization, column chromatography, and HPLC.
Eigenschaften
IUPAC Name |
5-[2-(6-methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11-2-3-12(9-17-11)6-7-16-14-5-4-13(8-15)18-10-14/h2-5,9-10,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXCPLCVDGYETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCNC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea](/img/structure/B7638982.png)

![N-cyclopropyl-N-(1-cyclopropylethyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7639002.png)

![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)


![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639041.png)
![N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B7639042.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639050.png)
![N,1-dimethyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrazol-4-amine](/img/structure/B7639062.png)
![[2-(Aminomethyl)piperidin-1-yl]-(furan-2-yl)methanone;hydrochloride](/img/structure/B7639067.png)
![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)